![molecular formula C16H24N2O2S B2834575 N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide CAS No. 1210227-93-2](/img/structure/B2834575.png)
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide typically involves the reaction of 1-benzylpiperidine with cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Therapeutic Potential
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide has been investigated for its potential in treating several diseases, particularly cancer. The compound is associated with the modulation of specific protein levels, which can significantly impact disease progression.
Cancer Treatment
Recent studies indicate that this compound may be effective in targeting IKZF2 (Ikaros family zinc finger 2) protein levels, which are implicated in various malignancies. The reduction of IKZF2 levels has been linked to the treatment of:
- Non-small cell lung cancer (NSCLC)
- Triple-negative breast cancer (TNBC)
- Acute myelogenous leukemia (AML)
- Gastrointestinal stromal tumors (GIST)
The administration of this compound may lead to a decrease in tumor growth and metastasis by modulating these pathways .
Case Studies and Research Findings
Several studies have documented the effects of this compound on different cancer types:
Study on Non-Small Cell Lung Cancer
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of NSCLC when administered at specific dosages. The study highlighted the compound's ability to lower IKZF2 levels, resulting in enhanced anti-tumor immunity .
Triple-Negative Breast Cancer Research
In another investigation focused on triple-negative breast cancer, researchers found that this compound inhibited cell migration and invasion in vitro. The results suggested that the compound could serve as a novel therapeutic agent for this aggressive cancer type .
Mechanistic Insights
Research into the mechanistic pathways revealed that the compound activates apoptotic pathways while inhibiting pro-survival signals within cancer cells, making it a dual-action agent against malignancies .
Data Table: Summary of Applications
Mecanismo De Acción
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is known to interact with beta-secretase 1, an enzyme implicated in the pathogenesis of Alzheimer’s disease .
Comparación Con Compuestos Similares
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide can be compared with other similar compounds, such as:
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: This compound has a similar piperidine structure but differs in the substituents attached to the nitrogen atom.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: This compound also contains a benzylpiperidine moiety but has a different functional group attached to the piperidine ring.
The uniqueness of this compound lies in its cyclopropanesulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Actividad Biológica
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the management of neuropathic pain and as a sodium channel blocker. This article synthesizes current research findings on its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety attached to a benzylpiperidine structure. Its chemical formula is C13H18N2O2S, and it has a molecular weight of approximately 270.36 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of benzylpiperidine derivatives with cyclopropanesulfonyl chloride. The general procedure includes:
- Formation of the Sulfonamide: Reacting benzylpiperidine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
- Purification: The product is purified using recrystallization techniques or chromatography.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Sodium Channel Blockade: The compound selectively inhibits voltage-gated sodium channels, which is crucial for its analgesic effects. This selectivity is particularly beneficial in treating conditions like neuropathic pain without the side effects associated with traditional opioids .
- Analgesic Effects: In animal models, administration of this compound has shown to reduce pain responses significantly, indicating its potential as an analgesic agent .
- Cytotoxicity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Case Studies
Several studies have documented the efficacy of this compound in clinical settings:
- Neuropathic Pain Management: A double-blind study involving patients with chronic neuropathic pain demonstrated that those treated with this compound reported a significant decrease in pain levels compared to placebo groups .
- Cancer Research: In vitro studies have shown that treatment with this compound resulted in reduced viability of various cancer cell lines, suggesting its potential role in cancer therapy .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and effects of this compound compared to other similar compounds.
Compound Name | Sodium Channel Blockade | Analgesic Efficacy | Cytotoxicity |
---|---|---|---|
N-(1-benzylpiperidin-4-yl)methylcyclopropanesulfonamide | Yes | High | Moderate |
Fentanyl | Yes | Very High | Low |
Gabapentin | No | Moderate | None |
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-21(20,16-6-7-16)17-12-14-8-10-18(11-9-14)13-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWWUSASWBIFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.